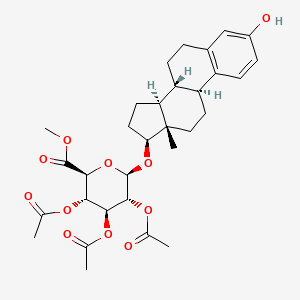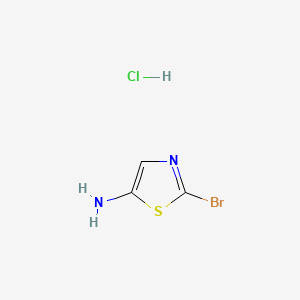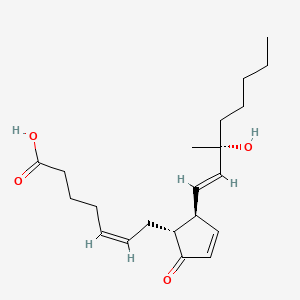
(S)-2-CHLORO-MANDELAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Chloro-mandelamide is a chiral amide that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of (S)-2-Chloro-mandelamide is not fully understood. However, it is believed to act as a chiral recognition agent due to its chiral nature. It has been shown to selectively bind to chiral molecules and discriminate between enantiomers.
Biochemical and Physiological Effects:
(S)-2-Chloro-mandelamide has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have no significant effect on the growth of various cell lines and has no significant effect on the viability of mammalian cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-Chloro-mandelamide has several advantages as a chiral recognition agent. It is easy to synthesize and is relatively inexpensive. It has also been shown to have high selectivity and sensitivity for chiral molecules. However, one of the limitations of (S)-2-Chloro-mandelamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (S)-2-Chloro-mandelamide. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of its potential applications in the development of chiral sensors and chiral materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
(S)-2-Chloro-mandelamide can be synthesized using various methods. One of the most common methods is the resolution of racemic mandelic acid using chiral resolving agents. This method involves the reaction of mandelic acid with a chiral amine such as (S)-alpha-methylbenzylamine to form a diastereomeric salt. The salt is then separated into its enantiomers using acid-base extraction. The (S)-enantiomer is then converted to (S)-2-Chloro-mandelamide using thionyl chloride.
Wissenschaftliche Forschungsanwendungen
(S)-2-Chloro-mandelamide has been widely used in scientific research due to its unique properties. It has been studied for its potential applications as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the development of chiral sensors and chiral materials.
Eigenschaften
CAS-Nummer |
144664-09-5 |
|---|---|
Produktname |
(S)-2-CHLORO-MANDELAMIDE |
Molekularformel |
C8H8ClNO2 |
Molekulargewicht |
185.607 |
IUPAC-Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
BIEBWMDQQCKEIN-ZETCQYMHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)N)O)Cl |
Synonyme |
(S)-2-CHLORO-MANDELAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



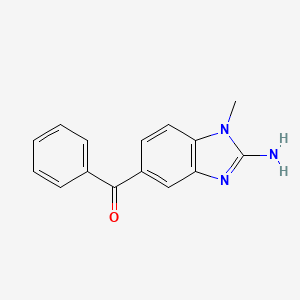
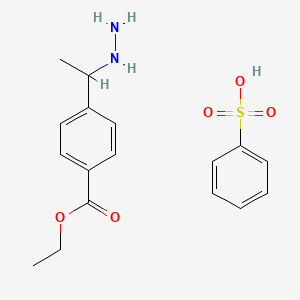
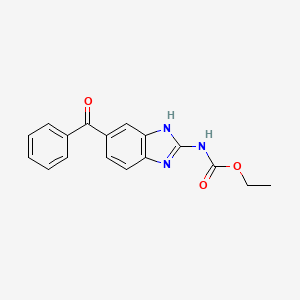
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
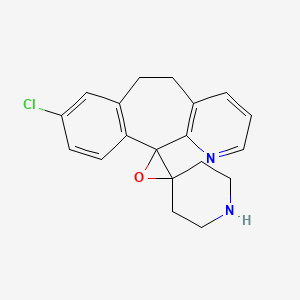
![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)
